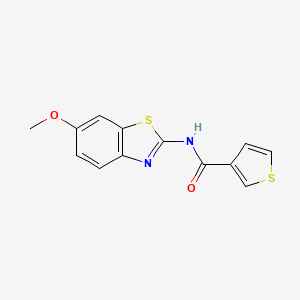![molecular formula C24H27N3O3 B12172988 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide](/img/structure/B12172988.png)
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the spirocyclic core, followed by functionalization to introduce the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key proteins or signaling pathways that are critical for the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
- 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride
- 3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile
Uniqueness
What sets 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide apart from these similar compounds is its specific functional groups and the overall molecular architecture. These features can confer unique reactivity, biological activity, and physical properties, making it particularly valuable for certain applications.
Eigenschaften
Molekularformel |
C24H27N3O3 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C24H27N3O3/c28-21(17-27-22(29)24(26-23(27)30)14-7-8-15-24)25-16-13-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,25,28)(H,26,30) |
InChI-Schlüssel |
DCTJOSKNMSWHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine](/img/structure/B12172907.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12172914.png)



![5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172933.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12172944.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)

![N'-[(1E)-(4-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12172985.png)
![N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12172987.png)
